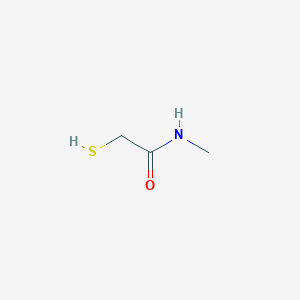

N-(Methyl)mercaptoacetamide

Description

Contextualizing the Chemical Compound within Contemporary Scientific Disciplines

N-(Methyl)mercaptoacetamide, a monocarboxylic acid amide with the chemical formula C₃H₇NOS, is an organosulfur compound characterized by the presence of a reactive thiol (-SH) group and a methylamide moiety. lookchem.comwikipedia.org This structure, resulting from the formal condensation of mercaptoacetic acid and methylamine (B109427), positions the compound as a significant tool in various scientific fields. lookchem.com Its utility spans from medicinal chemistry and biochemistry to chemical synthesis and inorganic chemistry.

In the realm of medicinal chemistry, this compound and its derivatives are investigated as inhibitors of critical bacterial enzymes, such as metallo-β-lactamases (MBLs) and the virulence factor LasB, presenting a strategy to combat antibiotic resistance. nih.gov Furthermore, its core structure serves as a zinc-binding group in the design of selective inhibitors for histone deacetylase 6 (HDAC6), which has implications for neuroprotective therapies and oncology. mdpi.com In chemical synthesis, it functions as a versatile intermediate for producing pharmaceuticals and other specialty chemicals. lookchem.comraineslab.com Its ability to act as a ligand for metal ions also makes it a valuable model compound in inorganic and biophysical chemistry for studying the structure and interactions of metalloproteins. sigmaaldrich.comsigmaaldrich.com

Table 1: Physicochemical Properties of this compound An interactive table detailing the key physical and chemical properties of the compound.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₃H₇NOS | lookchem.com |

| Molecular Weight | 105.16 g/mol | lookchem.comsigmaaldrich.com |

| CAS Number | 20938-74-3 | lookchem.comsigmaaldrich.com |

| Appearance | Clear colorless liquid | lookchem.com |

| Density | 1.19 g/mL at 20 °C | lookchem.comsigmaaldrich.com |

| Boiling Point | 83-85 °C at 0.3 mmHg | lookchem.comsigmaaldrich.com |

| Refractive Index | n20/D 1.523 | lookchem.comsigmaaldrich.com |

| pKa | 8.12 ± 0.10 (Predicted) | lookchem.com |

Significance of this compound in Mechanistic Investigations

The distinct chemical features of this compound make it a significant tool for elucidating complex biological and chemical mechanisms. A primary area of its application is in the study of metalloenzymes. The mercaptoacetamide functional group is an effective zinc-binding group (ZBG), capable of coordinating with the catalytic zinc ion in the active sites of enzymes like HDACs and MBLs. mdpi.com Mechanistic studies suggest a bidentate coordination mode involving the deprotonated sulfur of the thiolate and the carbonyl oxygen, which is fundamental to its inhibitory action. mdpi.com

The compound's utility extends to the study of redox processes, as it is known to be a reducing agent that can react with methionine sulfoxide (B87167) moieties. sigmaaldrich.com This property allows researchers to use it to probe redox-sensitive pathways. In synthetic chemistry, this compound has been employed in mechanistic studies of chemical reactions, such as the Staudinger ligation, which is a method for forming amide bonds. raineslab.com Its use as a reference material in assays where it is an expected leaving group further aids in the detailed analysis of reaction pathways. sigmaaldrich.com Additionally, its known reactivity and stability profile have led to its use as a benchmark compound in stability assays when developing new thiol-based inhibitors. nih.gov

Historical Perspective on the Application of Thiol-containing Compounds in Research

The scientific exploration of thiol-containing compounds, or mercaptans, provides a rich historical context for the contemporary applications of this compound. Thiols, the sulfur analogs of alcohols, have long been recognized for their unique chemical properties. wikipedia.org In biology, the discovery of the thiol group in the amino acid cysteine was a seminal moment, revealing its critical role in protein structure through the formation of disulfide bonds and in enzyme catalysis. wikipedia.orgcreative-proteomics.com The vital function of the thiol-containing tripeptide glutathione (B108866) as a primary cellular antioxidant has been understood for decades, establishing thiols as key players in maintaining cellular redox homeostasis. creative-proteomics.comnih.gov

This fundamental biological understanding paved the way for the therapeutic application of thiol compounds. Early in medicinal chemistry, thiol-containing molecules like British anti-Lewisite and D-penicillamine were developed as potent metal chelating agents for treating heavy metal poisoning. nih.gov N-acetylcysteine became a standard treatment for its antioxidant and mucolytic properties. nih.gov These historical applications established the thiol group as a versatile and valuable pharmacophore. In parallel, the field of polymer science began to harness the reactivity of thiols and disulfides in the late 20th century to create dynamic polymers with properties such as self-healing, redox-responsiveness, and mucoadhesion. jsta.cl This broad history of utilizing the thiol group's capacity for redox reactions, metal chelation, and covalent bond formation set the scientific precedent for designing and investigating specialized thiol compounds like this compound for targeted mechanistic studies and inhibitor development.

Overview of Current Research Trajectories Involving this compound

Current research involving this compound and its derivatives is primarily concentrated on its application in drug discovery and as a tool in chemical biology. A significant trajectory is the development of multi-target antimicrobial agents. nih.gov Researchers are actively designing and synthesizing series of N-aryl mercaptoacetamides to simultaneously inhibit bacterial resistance enzymes, such as the metallo-β-lactamases IMP-7, VIM-1, and NDM-1, and key virulence factors like Pseudomonas aeruginosa elastase B (LasB). nih.govacs.org Studies have shown that these compounds can restore the activity of conventional antibiotics like imipenem (B608078) against resistant bacterial isolates, representing a promising strategy to combat multidrug-resistant infections. nih.gov

Another major research focus is in the fields of oncology and neurodegeneration. mdpi.com The mercaptoacetamide scaffold is being used to develop selective inhibitors of histone deacetylase 6 (HDAC6). mdpi.com These efforts are driven by the need for inhibitors with more favorable pharmacokinetic properties and reduced mutagenicity compared to traditional hydroxamate-based drugs. mdpi.com Research has demonstrated the neuroprotective abilities of mercaptoacetamide-based HDAC6 inhibitors in neuronal models.

Finally, this compound continues to serve as a fundamental tool in biophysical chemistry. It is used as a model ligand to probe the active sites of zinc-containing metalloproteins, which helps in elucidating the intricacies of drug-metalloprotein interactions. sigmaaldrich.comsigmaaldrich.com

Table 2: Selected Research Findings for Mercaptoacetamide Derivatives An interactive table summarizing inhibitory activities of N-aryl mercaptoacetamide derivatives against various enzyme targets.

| Compound Class | Target Enzyme | Finding | Research Focus |

|---|---|---|---|

| N-aryl mercaptoacetamides | IMP-7, NDM-1, VIM-1 (MBLs) | Low micromolar to submicromolar IC₅₀ values. nih.gov | Antimicrobial; Overcoming antibiotic resistance. nih.gov |

| N-aryl mercaptoacetamides | LasB (P. aeruginosa) | Micromolar IC₅₀ values; reduces bacterial pathogenicity. nih.govacs.orgnih.gov | Anti-virulence therapy. acs.orgnih.gov |

| Mercaptoacetamides | HDAC6 | Selective inhibition over other HDAC isozymes. mdpi.com | Neuroprotection; Cancer therapy. mdpi.com |

| This compound | Metalloproteins | Used in zinc complexes to model protein-ligand interactions. sigmaaldrich.comsigmaaldrich.com | Biophysical chemistry; Structural biology. sigmaaldrich.com |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

N-methyl-2-sulfanylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NOS/c1-4-3(5)2-6/h6H,2H2,1H3,(H,4,5) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSJNRJYQQPRCLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)CS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90902428 | |

| Record name | NoName_1671 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90902428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

105.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20938-74-3 | |

| Record name | N-Methylmercaptoacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20938-74-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-methyl-2-sulfanylacetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Ii. Advanced Synthetic Methodologies and Chemical Transformations of N Methyl Mercaptoacetamide

Optimized Synthesis Pathways for N-(Methyl)mercaptoacetamide

Efficient synthesis is crucial for the accessibility of this compound for further research and application.

A documented method for preparing this compound involves the reaction of mercaptoacetic acid methyl ester with methylamine (B109427). lookchem.com This reaction is typically conducted at ambient temperature in an aqueous solution. lookchem.com The process represents a direct amidation of the ester, where the methylamine acts as a nucleophile, attacking the carbonyl carbon of the ester and displacing the methoxy (B1213986) group to form the corresponding N-methyl amide. This pathway has been reported to yield approximately 67%. lookchem.com

While the reaction of mercaptoacetic acid methyl ester with methylamine is a viable route, research into alternative precursors and catalytic systems aims to enhance efficiency and versatility. One general strategy for synthesizing mercaptoacetamides involves a two-step process: first, the reaction of an amine with chloroacetyl chloride to form an N-substituted-2-chloroacetamide intermediate, followed by the introduction of the thiol group by reacting the intermediate with a sulfur source like thiourea. Another approach involves the direct dehydration of a carboxylic acid (acetic acid) and an amine (methylamine), a method explored for industrial production of similar amides. google.com

The use of catalytic systems is also an area of active exploration. For instance, this compound has been utilized as an assisting agent in the microwave-assisted synthesis of nanocrystals, highlighting its role in facilitating chemical transformations. acs.orgresearchgate.net The development of magnetically recoverable catalysts, such as those based on palladium and iron oxide nanoparticles, for hydrogenation reactions points to the broader trend of employing advanced catalytic systems to improve reaction outcomes in related chemical processes. acs.org

Reaction of Mercaptoacetic Acid Methyl Ester with Methylamine

Functionalization and Derivatization Strategies

The presence of a reactive thiol (-SH) group makes this compound an excellent candidate for functionalization and derivatization, particularly through "click" chemistry reactions like the thiol-ene reaction.

The thiol-ene reaction is a highly efficient and versatile "click" reaction that involves the addition of a thiol to an alkene (ene) to form a thioether. wikipedia.org This reaction can be initiated by radicals (thermally or photochemically) or catalyzed by bases, and it is known for its high yields, rapid rates, and insensitivity to oxygen. wikipedia.orgrsc.orgresearchgate.net this compound has been successfully employed in radical thiol-ene reactions to functionalize polymers containing vinyl groups. researchgate.netscispace.comresearchgate.net This strategy allows for the modification of existing polymer backbones, introducing new functionalities and altering the polymer's physical and chemical properties. rsc.orgnih.gov

The efficiency of grafting this compound onto polymer chains is a critical parameter. In the thermal radical-initiated thiol-ene reaction with poly(vinylmethyl-co-dimethyl)siloxane, a complete conversion (100%) of the vinyl groups was achieved. scispace.com This indicates a very high grafting efficiency. scispace.comresearchgate.net

Regioselectivity refers to the specific orientation of the addition across the double bond. The thiol-ene reaction generally proceeds via an anti-Markovnikov addition, where the thiyl radical adds to the terminal carbon of the vinyl group. wikipedia.org However, in the case of grafting this compound onto a poly(vinylmethyl-co-dimethyl)siloxane backbone, a notable deviation was observed. While the major product (86%) resulted from the expected addition to the β-carbon (anti-Markovnikov), a significant portion (14%) of the reaction occurred at the α-carbon relative to the silicon atom. scispace.com This distribution can be quantified using ¹H NMR spectroscopy. scispace.com

| Parameter | Finding | Reference |

|---|---|---|

| Vinyl Group Conversion | 100% | scispace.com |

| Addition to β-carbon (anti-Markovnikov) | 86% | scispace.com |

| Addition to α-carbon | 14% | scispace.com |

A significant application of the thiol-ene reaction with this compound is the synthesis of functionalized polysiloxanes. researchgate.netscispace.com By grafting N-methylmercaptoacetamide groups onto a poly(vinylmethyl-co-dimethyl)siloxane (P(VM-co-DM)S) backbone, researchers have created novel copolymers with tailored properties. scispace.comresearchgate.net The reaction, initiated by azobisisobutyronitrile (AIBN), proceeds in good yields while preserving the integrity of the fragile polysiloxane backbone. researchgate.netscispace.com

The resulting grafted copolymers, such as P(AcM-co-DM)S, exhibit altered solubility. For example, a polymer grafted with approximately 25% mercapto-acetamide groups becomes soluble in polar solvents like dimethylformamide (DMF) and dimethylsulfoxide (DMSO). scispace.comresearchgate.net This change in polarity opens pathways for further functionalization with polar molecules and increases the potential for applications where interaction with polar environments or surfaces is desired. scispace.comresearchgate.netnih.gov For instance, these modified polysiloxanes have been studied for their interaction with gold nanoparticles, where the grafted groups influence the surface plasmon resonance. scispace.com

| Starting Polymer | Thiol Reagent | Initiator | Resulting Polymer | Key Property Change | Reference |

|---|---|---|---|---|---|

| Poly(vinylmethyl-co-dimethyl)siloxane (P(VM-co-DM)S) | This compound | Azobisisobutyronitrile (AIBN) | P(AcM-co-DM)S | Soluble in polar solvents (DMF, DMSO) | scispace.comresearchgate.net |

Grafting Efficiency and Regioselectivity in Thiol-Ene Chemistry

Reactions with Metal Complexes and Metalloprotein Interactions

This compound is utilized in the study of metalloprotein structures and their interactions. sigmaaldrich.com Its thiol and amide functional groups allow it to engage in significant coordination chemistry, particularly with zinc, which is a key metal ion in the active sites of many enzymes. acs.org

Research into the interaction of potential drug molecules with metalloproteins has led to the use of model complexes to elucidate binding modes. acs.orgcapes.gov.br In one such study, this compound was reacted with a tetrahedral zinc hydroxide (B78521) complex, [(TpMe,Ph)ZnOH], where TpMe,Ph is hydrotris(3,5-methylphenylpyrazolyl)borate. acs.orgacs.org This reaction generated a new complex, [(TpMe,Ph)Zn(this compound)], to model the binding of thiol-derived inhibitors to matrix metalloproteinases (MMPs). acs.orgcapes.gov.bracs.org

X-ray crystallography of the resulting complex revealed that this compound acts as a bidentate ligand. acs.orgacs.org It coordinates to the central zinc ion through both the sulfur atom of the thiol group and the oxygen atom of the amide carbonyl group. acs.org This bidentate binding fashion is similar to that observed for β-mercaptoketones but contrasts with β-mercaptoalcohols, which were found to coordinate only through their sulfur atom (monodentate). acs.orgacs.orgnih.gov These model studies are instrumental in understanding how such inhibitors interact with the zinc active site in MMPs, aiding in the design of next-generation drugs. acs.orgcapes.gov.brnih.gov

| Complex Component | Formula/Structure | Role | Binding Mode | Source |

| Zinc Complex | [(TpMe,Ph)ZnOH] | Model for metalloprotein active site | - | acs.orgacs.org |

| Ligand | This compound | Thiol-derived inhibitor model | Bidentate (S and O coordination) | acs.orgnih.gov |

| Resulting Complex | [(TpMe,Ph)Zn(this compound)] | Model of inhibitor-metalloprotein interaction | - | acs.orgacs.org |

The synthesis of the zinc complex [(TpMe,Ph)Zn(this compound)] is itself an example of a ligand exchange reaction. acs.org The this compound molecule displaces the hydroxide (OH-) group originally coordinated to the zinc ion in the [(TpMe,Ph)ZnOH] precursor. acs.orgcapes.gov.br This reaction is typically carried out by combining equivalents of the thiol and the zinc hydroxide complex in a suitable solvent mixture, such as methanol (B129727) and methylene (B1212753) chloride. acs.org

While specific thermodynamic stability constants for this complex are not detailed in the referenced literature, the successful isolation and structural characterization of the product by X-ray crystallography indicate the formation of a stable complex under the experimental conditions. acs.orgcapes.gov.br The study of such complexes is critical for understanding drug-metalloprotein interactions, as the stability of the inhibitor-metal bond is a key factor in the efficacy of metalloenzyme inhibitors. acs.org The differing coordination modes observed between this compound and other thiol-containing molecules highlight how small structural changes in a ligand can significantly alter its interaction with a metal center. acs.orgnih.gov

Coordination Chemistry with Zinc Complexes

Mechanistic Investigations of this compound Reactions

The chemical utility of this compound is largely defined by the reactivity of its thiol group, which can participate in several important chemical transformations, including thiol-disulfide exchange and redox processes.

Thiol-disulfide exchange is a fundamental reaction in biochemistry, crucial for protein folding and redox regulation. rsc.org The mechanism proceeds via a nucleophilic substitution (SN2) pathway where a thiolate anion (RS-) attacks one of the sulfur atoms of a disulfide bond (R'-S-S-R'). mdpi.com This forms a transient, and often symmetric, trisulfide intermediate or transition state, leading to the formation of a new disulfide bond and a new thiol. rsc.orgmdpi.com

This compound is employed in biochemical applications that leverage this reaction. For instance, it has been used in a "cleavage cocktail" for the simultaneous cleavage and ligation of fusion proteins. nih.govacs.org In studies of the enzyme thioredoxin reductase from Plasmodium falciparum (PfTR), a mechanism is proposed where a disulfide bond in the enzyme's C-terminal redox center becomes polarized. nih.govacs.org This polarization renders one sulfur atom highly electrophilic and activates it for thiol-disulfide exchange with another redox center. nih.govacs.org While the specific kinetics of this compound in this system are not provided, its function relies on the fundamental principles of thiol-disulfide exchange, where its deprotonated thiolate form acts as the nucleophile.

This compound is characterized as a mild reducing agent. scbt.comlookchem.com Its primary role in this capacity is the reduction of methionine sulfoxide (B87167) moieties back to methionine. sigmaaldrich.comscbt.comsigmaaldrich.com This reactivity is critical in both chemical synthesis and in reversing oxidative damage in proteins. lookchem.com

An experimental example of this function was the reduction of an oxidized α-polypeptide from Rhodospirillum rubrum. ibaraki.ac.jp The polypeptide, which had been oxidized with hydrogen peroxide, was successfully reduced by treatment with a 1.5 M aqueous solution of N-methyl-mercaptoacetamide. ibaraki.ac.jp The reducing action stems from the thiol group (R-SH), which can donate electrons and protons to the oxidized substrate, becoming oxidized itself in the process, typically forming a disulfide (RSSR). This compound is also used in studies of redox-active enzymes like thioredoxin reductase, further underscoring its role in redox processes. nih.gov

Detailed kinetic and thermodynamic parameters, such as specific rate constants and equilibrium constants for reactions involving this compound, are not extensively reported in the available literature. However, the kinetics of its transformations can be understood from general chemical principles.

For thiol-disulfide exchange reactions, the rate is influenced by factors such as the concentration of the reactants, pH (which determines the concentration of the more nucleophilic thiolate anion), and the steric and electronic properties of the participating thiol and disulfide. mdpi.com In its role as a reducing agent, the reaction kinetics depend on the substrate, temperature, and concentrations. The reduction of an oxidized polypeptide using 1.5 M N-methyl-mercaptoacetamide at 37°C required 12 hours, giving a qualitative indication of the reaction timescale under those specific conditions. ibaraki.ac.jp

Theoretical analyses of simpler thiols, such as methyl mercaptan, have been performed to determine the kinetics and thermochemistry of their gas-phase reactions, yielding analytical expressions for rate constants and activation energies. researchgate.net Similar computational and experimental studies would be required to quantitatively define the kinetic and thermodynamic profile of this compound in its various chemical transformations.

Iii. N Methyl Mercaptoacetamide in Biochemical and Biophysical Studies

N-(Methyl)mercaptoacetamide as a Probe for Protein Modification and Structure-Function Relationships

The ability of this compound to interact with specific amino acid residues makes it an effective probe for studying how modifications to a protein's structure affect its biological activity.

This compound is recognized as a mild reducing agent capable of reacting with methionine sulfoxide (B87167) moieties. sigmaaldrich.comscbt.comlookchem.comlookchem.com The oxidation of methionine to methionine sulfoxide is a post-translational modification that can occur both within living organisms and during laboratory procedures, often leading to a loss of the protein's biological activity. ibaraki.ac.jp this compound can reverse this oxidation, reducing methionine sulfoxide back to methionine. peptide.com

This reductive capability is particularly useful in peptide synthesis and purification. For instance, during the chemical synthesis and cleavage of peptides, methionine residues can be unintentionally oxidized. peptide.com Treatment with this compound provides a method to reverse this oxidation post-cleavage. peptide.comresearchgate.net In one documented procedure, a peptide is dissolved in 10% aqueous acetic acid and incubated with this compound at 37°C for 24 to 36 hours to achieve the reduction of methionine sulfoxide. peptide.com

A study on a polypeptide from the light-harvesting complex of Rhodospirillum rubrum demonstrated this application. After oxidation, the polypeptide was treated with 1.5 M N-methyl-mercaptoacetamide, which resulted in the conversion of approximately 70% of the oxidized polypeptide back to its original form. ibaraki.ac.jp This experiment highlighted the accessibility of the methionine sulfoxide residues on the protein's surface to the reducing agent. ibaraki.ac.jp

Table 1: Conditions for the Reduction of Methionine Sulfoxide by this compound

| Peptide/Protein | Concentration of this compound | Solvent | Temperature (°C) | Duration | Reference |

|---|---|---|---|---|---|

| General Peptide | 2-10 mg per mg of peptide | 10% v/v aqueous acetic acid | 37 | 24-36 hours | peptide.com |

| α2-polypeptide of LH1 complex | 1.5 M | Aqueous solution | 37 | 12 hours | ibaraki.ac.jp |

In certain biochemical assays, this compound can serve as a reference material. sigmaaldrich.com This is particularly relevant in reactions where it is an expected leaving group, allowing for the standardization and validation of the assay.

Reaction with Methionine Sulfoxide Moieties

Role in Protein Folding and Disulfide Bond Isomerization

The correct folding of proteins is critical for their function, and this process often involves the formation of specific disulfide bonds. This compound can influence these processes.

The formation of correct disulfide bonds is often a rate-limiting step in protein folding. raineslab.com Protein disulfide isomerase (PDI) is the enzyme that typically catalyzes this process in cells. nih.govnih.gov Small molecule catalysts can also facilitate this process. The mechanism often involves a thiol-disulfide interchange, where a thiolate anion attacks a disulfide bond. diva-portal.org While direct evidence for this compound as a primary catalyst for disulfide bond isomerization is not extensively detailed in the provided search results, its thiol group gives it the potential to participate in such exchange reactions.

In a related context, N-methyl mercaptoacetamide was used to cap reactive sites on microspheres to prevent cross-linking before immobilizing a dithiol catalyst designed to promote protein folding. raineslab.com This indicates its utility in systems designed to study and facilitate disulfide bond isomerization.

By assisting in the correct formation of disulfide bonds and potentially reducing mis-oxidized residues, this compound can contribute to improved protein folding efficiency. raineslab.com Efficient folding is crucial for obtaining functional proteins, both in natural biological systems and in biotechnological applications.

Catalysis of Disulfide Bond Isomerization

Semisynthesis and Peptide Ligation Applications

This compound has found a niche in the advanced techniques of protein semisynthesis and peptide ligation, which involve the joining of synthetic peptide fragments with recombinantly expressed protein segments.

In intein-mediated peptide ligation, a protein is expressed with an intein tag that generates a C-terminal thioester. acs.orgnih.gov This reactive thioester can then be ligated to a synthetic peptide that has an N-terminal cysteine residue. This compound is used in this process as a cleavage agent. acs.orgnih.govacs.org For example, in the semisynthesis of Plasmodium falciparum thioredoxin reductase, a cleavage cocktail containing 120 mM N-methyl mercaptoacetamide was used to simultaneously cleave the fusion protein from the intein and facilitate the ligation with the synthetic peptide. acs.orgnih.gov It achieves this by cleaving the thioester bond, allowing the N-terminal cysteine of the synthetic peptide to attack and form a native peptide bond. nih.gov

This technique allows for the site-specific incorporation of unnatural amino acids, fluorescent probes, or other modifications into large proteins, which would be difficult to achieve by total synthesis or standard molecular biology methods alone. raineslab.comethz.ch

Cleavage and Ligation in Protein Semisynthesis

Protein semisynthesis is a powerful technique that combines recombinant protein expression with chemical peptide synthesis to create proteins with modifications that are difficult to achieve through purely biological or chemical methods. This compound plays a crucial role in a widely used semisynthesis strategy known as native chemical ligation (NCL), primarily by facilitating the generation of essential reactive intermediates.

A key step in protein semisynthesis is the creation of a large, recombinantly expressed protein fragment bearing a C-terminal thioester. acs.org This reactive group is the cornerstone for ligating a synthetic peptide. A common method to produce this thioester-tagged protein involves expressing the target protein as a fusion with a self-cleaving protein domain, such as an intein. acs.orgnih.gov

This compound (NMA) is frequently used as the thiol reagent that induces the cleavage of the intein tag. acs.orgnih.gov In a typical procedure, the fusion protein (target protein-intein) is immobilized on a resin, for instance, a chitin (B13524) resin if a chitin-binding domain is also part of the fusion. acs.orgnih.gov The addition of a "cleavage cocktail" containing NMA initiates a nucleophilic attack by the thiol on the peptide bond linking the target protein and the intein. nih.gov This process, known as thiol-induced cleavage, releases the target protein from the resin with a newly formed C-terminal thioester, making it ready for the subsequent ligation step. acs.orgnih.gov For example, in the semisynthesis of Plasmodium falciparum thioredoxin reductase (PfTR), a truncated version of the enzyme (PfTRΔ7) was produced as a fusion protein with an intein, and a cleavage buffer containing 120 mM N-methyl mercaptoacetamide was used to generate the required PfTRΔ7-thioester. acs.orgnih.gov

Once the protein fragment with the C-terminal thioester is generated, it can be joined to a chemically synthesized peptide that has an N-terminal cysteine (Cys) or selenocysteine (B57510) (Sec) residue. acs.orgraineslab.com This reaction is known as native chemical ligation. The process begins with a chemoselective reaction between the sulfhydryl group of the N-terminal cysteine of the synthetic peptide and the C-terminal thioester of the protein fragment. This forms a new thioester-linked intermediate. peptide.com This intermediate then spontaneously undergoes an intramolecular S-to-N acyl shift, which results in the formation of a stable, native peptide bond at the ligation site. nih.govpeptide.com

This strategy has been successfully used to produce semisynthetic enzymes like PfTR and mammalian thioredoxin reductase. acs.orgnih.govnih.gov In these studies, synthetic peptides containing cysteine or the rare amino acid selenocysteine were ligated to truncated forms of the enzymes. acs.orgnih.gov The ligation is often performed simultaneously with the intein cleavage by including the synthetic peptide in the cleavage cocktail along with this compound. acs.orgnih.gov This one-pot reaction streamlines the synthesis of the final, full-length protein. acs.orgnih.gov

Generation of C-Terminal Thioester Reactive Groups

Peptide Complementation Studies

Peptide complementation is an alternative approach to restore or study enzyme function, where a missing peptide fragment is added back to a truncated protein not by covalent ligation, but through non-covalent association. nih.gov

In some studies, peptides are designed specifically not to ligate with the thioester-tagged protein to investigate non-covalent interactions. nih.gov This can be achieved by modifying the N-terminus of the synthetic peptide, for example, through N-acetylation, which blocks the S-to-N acyl shift required for native chemical ligation. nih.gov

In studies on mammalian thioredoxin reductase, a truncated enzyme was generated using NMA-assisted cleavage. nih.gov A synthetic tetrapeptide, Ac-Gly-Cys-Sec-Gly, which was N-acetylated and thus incapable of ligation, was added to the truncated enzyme. acs.orgnih.gov It was observed that this peptide could still form a non-covalent complex with the truncated protein, creating a partially functional enzyme through peptide complementation. acs.orgnih.gov

The comparison between covalently ligated enzymes and non-covalently formed complexes provides significant insight into the importance of protein integrity for function. The activity of the enzyme formed by peptide complementation is often drastically lower than that of the native or covalently ligated semisynthetic enzyme.

For thioredoxin reductase, the non-covalent peptide-enzyme complex exhibited catalytic activity that was 350- to 500-fold lower than the activity of the fully ligated semisynthetic enzyme. acs.orgnih.gov This dramatic difference underscores the importance of the covalent peptide bond for maintaining the precise structure and orientation of active site residues required for efficient catalysis.

Table 1: Comparison of Ligation vs. Complementation in Thioredoxin Reductase

| Method of Assembly | Peptide Component | Linkage to Protein | Resulting Catalytic Activity | Reference |

|---|---|---|---|---|

| Native Chemical Ligation | Cys-Sec-Gly | Covalent Peptide Bond | High | nih.gov |

| Peptide Complementation | Ac-Gly-Cys-Sec-Gly | Non-Covalent Complex | 350-500x Lower than Ligated | acs.orgnih.gov |

Non-Covalent Peptide/Enzyme Complex Formation

Enzyme Activity Modulation and Mechanistic Insights

The semisynthesis approach, enabled by reagents like this compound, is a powerful tool for modulating enzyme activity and probing enzymatic mechanisms. By synthetically creating one portion of the enzyme, researchers can introduce a wide array of modifications, including unnatural amino acids, isotopic labels, or specific mutations, and then study their effect on function. acs.orgnih.gov

In the study of P. falciparum thioredoxin reductase, semisynthesis was used to create several mutant enzymes to investigate the role of the C-terminal redox center. acs.orgnih.gov By substituting or deleting amino acids in the synthetic peptide portion, researchers could alter the geometry of the 20-membered disulfide ring in the active site. The results showed that even subtle changes, such as replacing a cysteine with a homocysteine, led to significant reductions in catalytic activity. acs.org This demonstrated the critical importance of the precise geometry of the disulfide ring for efficient thiol-disulfide exchange and the transfer of electrons between the enzyme's redox centers. acs.org

Furthermore, the broader class of mercaptoacetamide compounds has been explored for direct enzyme activity modulation. N-Aryl mercaptoacetamides have been identified as potential inhibitors for metallo-β-lactamases (MBLs) and the virulence factor LasB from Pseudomonas aeruginosa. researchgate.net Other mercaptoacetamide derivatives have been developed as potent and selective inhibitors of histone deacetylase 6 (HDAC6), an enzyme implicated in cancer and neurodegenerative diseases. researchgate.netnih.gov These studies highlight the utility of the mercaptoacetamide scaffold in designing molecules that can interact with and modulate the activity of zinc-dependent enzymes. researchgate.netresearchgate.net this compound itself also acts as a mild reducing agent for methionine sulfoxide residues in proteins, a modification that can alter protein function. sigmaaldrich.comscbt.com

Investigation of Thioredoxin Reductase (TR) Activity

The use of this compound in protein semisynthesis has enabled researchers to construct specific mutants of thioredoxin reductase (TR), an essential homodimeric flavoenzyme that provides antioxidant defense by reducing thioredoxin (Trx). nih.gov By creating TR variants with precise alterations, especially within the C-terminal redox center, investigators can meticulously probe the enzyme's catalytic activity against various substrates.

Studies utilizing semisynthetic TR mutants, created through NMA-facilitated ligation, have revealed that the enzyme's ability to reduce substrates is highly dependent on the integrity and composition of its C-terminal redox motif. nih.gov The reduction of the primary protein substrate, thioredoxin, is particularly sensitive to changes in this region. For instance, replacing the native C-terminal sequence in Plasmodium falciparum TR (PfTR) with a type I motif (GCCG) resulted in a 500-fold decrease in thioredoxin reductase activity. nih.govacs.org However, these same mutants often retain significant activity towards smaller, non-protein substrates.

The reduction of the diselenide compound selenocystine (B224153) and the disulfide-containing lipoic acid is much less affected by certain mutations that devastate Trx reductase activity. nih.govacs.org This finding suggests that the C-terminal redox center plays a key role in substrate recognition, particularly for the enzyme's cognate protein substrate, Trx, and that different catalytic pathways may be utilized for different types of substrates. nih.govnih.gov For example, a PfTR-GCCG chimera that was severely impaired in reducing Trx could still efficiently reduce both selenocystine and lipoic acid. acs.org

Detailed research findings on the specific activities of various PfTR constructs against these substrates are summarized in the table below.

| Enzyme Construct | C-Terminal Sequence | Relative Activity vs. WT (Thioredoxin) | Relative Activity vs. WT (Selenocystine) | Relative Activity vs. WT (Lipoic Acid) |

| Wild Type (WT) | GC GGGKC G | 100% | 100% | 100% |

| Lys Deletion | GC GGGC G | ~0.1% | ~63% | ~44% |

| Gly Deletion | GC GGKC G | ~17% | ~89% | ~76% |

| PfTR-GCCG Chimera | GC****C G | ~0.2% | ~114% | ~80% |

| PfTR-GCUG Chimera | GC****U G | ~150% | ~141% | ~111% |

| Data derived from studies on Plasmodium falciparum Thioredoxin Reductase (PfTR). nih.govacs.org 'U' represents Selenocysteine (Sec). |

Kinetic analysis of enzyme-catalyzed reactions provides quantitative insight into the efficiency of catalysis. For TR, activity is typically assayed by monitoring the consumption of its reducing cofactor, NADPH, which results in a decrease in absorbance at 340 nm. nih.govnih.gov The semisynthetic enzymes produced using NMA-assisted ligation are subjected to these kinetic assays to determine key parameters such as the catalytic rate constant (kcat).

This approach was successfully used to produce and characterize mammalian thioredoxin reductase. The semisynthetic enzyme, which involved ligating a C-terminal tripeptide containing the rare amino acid selenocysteine, was fully functional. nih.gov The kinetic data confirmed the successful ligation and proper folding of the enzyme, demonstrating robust catalytic activity. The variation in kcat values was linked to the efficiency of the ligation process, which in turn correlated with the selenium content of the final enzyme preparation. nih.gov

| Enzyme Preparation | kcat (min⁻¹) | Selenium Content |

| Semisynthetic TR (Batch 1) | 1500 | 63% |

| Semisynthetic TR (Batch 2) | 2220 | 91% |

| Truncated TR (no C-terminal peptide) | Not Detectable | 0% |

| Kinetic data for semisynthetic mammalian thioredoxin reductase. nih.gov |

Iv. Theoretical and Computational Investigations of N Methyl Mercaptoacetamide

Computational Modeling of Reaction Mechanisms

Elucidating Transition States and Reaction Pathways

Understanding the mechanism of a chemical reaction requires a detailed map of the energy changes that occur as reactants transform into products. This map is known as the reaction pathway, and the highest point on this pathway is the transition state. Computational chemistry provides methods to locate and characterize these transition states, offering a glimpse into the fleeting moments of bond-breaking and bond-forming.

Ab initio molecular dynamics (MD) simulations and quantum mechanical (QM) calculations are primary tools for discovering reaction pathways without prior experimental data. nih.gov These methods can simulate the movement of atoms over time, allowing researchers to observe spontaneous chemical reactions and identify the elementary steps involved. nih.gov By applying bias potentials, these simulations can accelerate rare reactive events, making it feasible to map complex reaction networks on catalytic surfaces or in solution. nih.gov

One of the key areas where the reaction pathways of mercaptoacetamides are studied is in their interaction with metal ions, particularly within the active sites of metalloenzymes. capes.gov.br N-(Methyl)mercaptoacetamide can act as a ligand, binding to metal centers through its sulfur and oxygen atoms. Computational models are used to explore these binding events, which are essentially chemical reactions. For instance, studies on zinc complexes have been used to model the interaction of mercaptoamide-based inhibitors with enzymes like matrix metalloproteinases (MMPs). capes.gov.br A study involving a tetrahedral zinc complex, [(TpMe,Ph)ZnOH], and this compound was conducted to understand the binding mode of thiol-derived inhibitors. capes.gov.br X-ray crystallography of the resulting product, [(TpMe,Ph)Zn(this compound)], revealed that the molecule binds to the zinc ion in a bidentate fashion, coordinating through both the deprotonated sulfur atom and the carbonyl oxygen. capes.gov.br This experimental result confirms the reaction pathway predicted by computational docking and modeling studies, where the mercaptoacetamide displaces a water or hydroxide (B78521) ligand from the zinc center to form a stable chelate ring.

The transition state for such a ligand exchange reaction would involve the partial formation of the Zn-S and Zn-O bonds and the partial breaking of the Zn-OH bond. Quantum mechanical calculations can be employed to determine the precise geometry and energy of this transition state. These calculations often involve methods like Density Functional Theory (DFT) or more advanced ab initio techniques. By comparing the calculated energy of the transition state to the energies of the reactants and products, the activation energy for the binding event can be determined, providing crucial information for the design of more effective enzyme inhibitors. frontiersin.org

Prediction of Spectroscopic Properties

Computational methods are widely used to predict the spectroscopic properties of molecules, which can be invaluable for interpreting experimental spectra or for identifying compounds. Techniques like Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and UV-Visible spectroscopy can all be simulated with a reasonable degree of accuracy.

The prediction of vibrational spectra (IR and Raman) typically involves calculating the second derivatives of the energy with respect to the atomic coordinates. This analysis yields the vibrational frequencies and their corresponding normal modes. For this compound, DFT calculations using a functional like B3LYP and a suitable basis set (e.g., 6-311G(d,p)) could be performed to obtain its theoretical IR spectrum. dergipark.org.tr Such a calculation would predict the characteristic vibrational frequencies for its functional groups, including the N-H stretch, C=O stretch (Amide I band), N-H bend/C-N stretch (Amide II band), and the S-H stretch.

A powerful approach for predicting spectra in solution is the use of combined quantum mechanical/molecular mechanical (QM/MM) molecular dynamics simulations. nih.gov In this method, the molecule of interest (the QM region) is treated with a high level of quantum theory, while the surrounding solvent molecules (the MM region) are treated with a simpler, classical force field. This allows for the explicit modeling of solute-solvent interactions, such as hydrogen bonding, which can significantly affect spectroscopic properties. Studies on the related molecule N-methylacetamide in aqueous solution have shown that this method can accurately reproduce the peak positions, intensities, and bandwidths of the major amide bands in its IR spectrum, but only when the dynamic electronic polarization of the solute by the solvent is properly included. nih.gov

Similarly, NMR chemical shifts can be predicted computationally. The standard approach involves calculating the magnetic shielding tensors for each nucleus in the molecule, which are then referenced against a standard compound (e.g., tetramethylsilane, TMS) to yield chemical shifts. The predicted ¹H and ¹³C NMR spectra for this compound would provide valuable data for confirming its structure. The table below shows a hypothetical set of predicted spectroscopic data based on standard computational methods.

| Technique | Predicted Key Signals | Associated Functional Group |

|---|---|---|

| ¹H NMR | δ 7.5-8.0 (broad s, 1H) | Amide (N-H) |

| ¹H NMR | δ 3.25 (s, 2H) | Methylene (B1212753) (α-CH₂) |

| ¹H NMR | δ 2.80 (d, 3H) | Methyl (N-CH₃) |

| ¹H NMR | δ 1.80 (t, 1H) | Thiol (S-H) |

| ¹³C NMR | δ 170.0 | Carbonyl (C=O) |

| ¹³C NMR | δ 34.0 | Methylene (α-CH₂) |

| ¹³C NMR | δ 26.5 | Methyl (N-CH₃) |

| FT-IR | ~3300 cm⁻¹ | N-H Stretch |

| FT-IR | ~2550 cm⁻¹ | S-H Stretch |

| FT-IR | ~1650 cm⁻¹ | Amide I (C=O Stretch) |

| FT-IR | ~1550 cm⁻¹ | Amide II (N-H Bend, C-N Stretch) |

These predicted values serve as a guide for experimentalists. Discrepancies between predicted and observed spectra can, in turn, refine the computational models, for example, by suggesting the presence of specific conformations or intermolecular interactions not initially considered.

V. Advanced Analytical Techniques for N Methyl Mercaptoacetamide and Its Derivatives

Spectroscopic Characterization in Research Settings

Spectroscopy, the study of the interaction between matter and electromagnetic radiation, offers powerful non-destructive methods for probing molecular structures and properties. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and UV-Visible (UV-Vis) spectroscopy are cornerstones in the analytical workflow for N-(Methyl)mercaptoacetamide.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the structure of organic molecules by observing the magnetic properties of atomic nuclei. researchgate.net It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For this compound and its derivatives, ¹H and ¹³C NMR are routinely used to confirm the molecular skeleton.

In the ¹H NMR spectrum of a mercaptoacetamide derivative, for instance, specific proton signals can be assigned to the methyl group, the methylene (B1212753) group adjacent to the sulfur atom, and the amide proton. Similarly, ¹³C NMR provides data on the carbon framework. nih.govspectrabase.com Research on related N-aryl mercaptoacetamide derivatives has utilized ¹H NMR to confirm the structure of synthesized compounds, assigning chemical shifts (δ) to aromatic and aliphatic protons. acs.org In more complex derivatives, two-dimensional (2D) NMR techniques can be employed to resolve intricate structural details. researchgate.net

Below is a table summarizing typical NMR data for mercaptoacetamide derivatives found in research literature.

Table 1: Representative ¹H and ¹³C NMR Spectral Data for Mercaptoacetamide Derivatives This table is interactive. Click on headers to sort.

| Compound Class | Nucleus | Functional Group | Chemical Shift (δ) Range (ppm) | Reference |

|---|---|---|---|---|

| N-Aryl Mercaptoacetamides | ¹H | CH₂ (Thiol) | 3.45 - 3.95 | rsc.org |

| N-Aryl Mercaptoacetamides | ¹H | N-H (Amide) | 8.18 - 8.22 | rsc.org |

| N-Aryl Mercaptoacetamides | ¹³C | C=O (Amide) | 167.2 | rsc.org |

| N-Aryl Mercaptoacetamides | ¹³C | CH₂ (Thiol) | 43.5 | rsc.org |

Mass Spectrometry (MS) is a vital analytical technique for determining the molecular weight and elemental composition of a compound. nih.gov It works by ionizing molecules and then sorting the ions based on their mass-to-charge ratio (m/z). High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the determination of a molecule's elemental formula. rsc.org

In the study of this compound and its derivatives, MS is used to confirm the identity of synthesized products. For example, electrospray ionization (ESI), a soft ionization technique, is frequently used. Research on mercaptoacetamide-based histone deacetylase (HDAC) inhibitors used ESI-HRMS to confirm the successful synthesis of the target compounds, matching the experimentally found mass with the calculated exact mass. nih.gov In another study, this compound was used as a reagent to react with unsaturated amino acids in a peptide called mutacin. asm.orgasm.org Subsequent ESI-MS analysis confirmed the addition of one or two molecules of the reagent by observing the corresponding increase in the peptide's molecular mass. asm.orgasm.org

Table 2: Molecular Mass Data for this compound and Related Compounds via Mass Spectrometry This table is interactive. Click on headers to sort.

| Compound / Product | Mass Spectrometry Technique | Property Measured | Observed Value (Da or m/z) | Calculated Value (Da) | Reference |

|---|---|---|---|---|---|

| N-methyl-2-sulfanylacetamide | GC-MS | Exact Mass | 105.02483502 | 105.02483502 | nih.gov |

| Mutacin + 1 this compound | ESI-MS | Molecular Mass (Mr) | 3,350.45 | - | asm.orgasm.org |

| Mutacin + 2 this compound | ESI-MS | Molecular Mass (Mr) | 3,456.0 | - | asm.orgasm.org |

| Mercaptoacetamide Derivative 10c | ESI-TOF | [M+H]⁺ | 401.0973 | 401.0988 | rsc.org |

UV-Visible (UV-Vis) spectroscopy is a widely used technique for quantitative analysis and for monitoring the progress of chemical reactions. spectroscopyonline.comresearchgate.net The method is based on the absorption of ultraviolet or visible light by molecules containing chromophores. According to the Beer-Lambert law, the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. thermofisher.com

This technique is highly effective for studying reaction kinetics because the formation of a product or consumption of a reactant can be tracked in real-time by monitoring changes in absorbance at a specific wavelength. spectroscopyonline.comresearchgate.net While specific UV-Vis spectra for this compound are not detailed in the provided research, the principles of the technique are broadly applicable. For instance, if this compound or a derivative containing a suitable chromophore (like an aromatic ring) is involved in a reaction, UV-Vis spectroscopy can be used to determine the reaction rate and order. spectroscopyonline.com The technique can also be used in a titration-like manner to quantify the concentration of a substance in a sample. mdpi.com For example, UV-Vis measurements have been used to verify quantitation of other compounds, highlighting its role as a complementary analytical tool. researchgate.net

Mass Spectrometry for Molecular Mass and Fragment Analysis

Chromatographic Separation and Analysis

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. The mixture is dissolved in a fluid called the "mobile phase," which carries it through a structure holding another material called the "stationary phase." The various constituents of the mixture travel at different speeds, causing them to separate.

High-Performance Liquid Chromatography (HPLC) is a powerful chromatographic technique used to separate, identify, and quantify each component in a mixture. It is one of the most widely used methods for assessing the purity of chemical compounds. nih.gov

In the context of this compound and its derivatives, HPLC is essential for quality control during and after synthesis. For example, research on mercaptoacetamide-based HDAC inhibitors reported a purity of 96% as determined by HPLC. nih.gov The technique is also used to monitor the progress of reactions; a study involving the use of this compound in peptide chemistry noted that the reaction could be followed by HPLC. peptide.com Furthermore, HPLC is used for the purification and isolation of compounds. In one study, reaction products involving a mercaptoacetamide derivative were analyzed and collected as distinct fractions using HPLC before subsequent analysis by mass spectrometry. ibaraki.ac.jp The degradation of mercaptoacetamide-based compounds in stability studies has also been evaluated using HPLC coupled with a photodiode array (PDA) detector. researchgate.net

Size Exclusion Chromatography (SEC), also known as gel permeation chromatography (GPC), is a chromatographic method that separates molecules in solution based on their size, or more accurately, their hydrodynamic volume. paint.org It is a critical technique for characterizing polymers, providing information about the molecular weight distribution (MWD). paint.orgnih.gov

While this compound itself is a small molecule, it or its derivatives can be used as chain transfer agents or monomers in polymerization reactions. The resulting polymers would then be characterized using SEC. The technique separates larger polymer molecules, which elute first, from smaller ones that can penetrate more deeply into the pores of the stationary phase. paint.org By coupling SEC with detectors such as multi-angle light scattering (MALS) and refractive index (RI) detectors, it is possible to determine the absolute weight-average molar mass (Mₙ), number-average molar mass (Mₙ), and dispersity (Đ = Mₙ/Mₙ) of a polymer sample without relying on column calibration with standards. nih.gov This provides a comprehensive picture of the polymer's size distribution, which is crucial for understanding its physical and mechanical properties. paint.orgnih.gov The characterization of a lantibiotic peptide, mutacin, also involved the use of SEC to achieve further purification and characterization. asm.org

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Separation

Electrochemical Methods for Redox Potential Determination

The electrochemical behavior of this compound and its derivatives, which are part of the broader class of thiol compounds, is of significant interest for understanding their role in redox processes. The redox potential of a thiol/disulfide couple provides a measure of the thermodynamic feasibility of an oxidation-reduction half-reaction and is crucial in fields ranging from biochemistry to materials science. umn.edu

Direct electrochemical measurement of the redox potential of thiol-containing compounds like this compound can be challenging. The formation of stable metal-thiolate complexes on the surface of common electrode materials often precludes direct and accurate determination. researchgate.net This has necessitated the development of indirect methods and the use of specialized electrode materials.

Electrochemical techniques such as cyclic voltammetry (CV) are powerful tools for investigating the redox properties of organic molecules. nih.gov CV can provide valuable thermodynamic parameters, including redox potentials, which offer insights into the properties and reaction mechanisms of the studied compounds. nih.gov For thiol compounds, analysis often requires high anodic potentials to achieve oxidation of the sulfhydryl group. mdpi.com This can lead to the oxidation of other molecules present in the solution and passivation of the electrode surface, which presents analytical challenges. researchgate.net To overcome these issues, materials like boron-doped diamond electrodes, with their wide electrochemical window, have been employed for the direct oxidation of thiols. mdpi.comresearchgate.net

The redox potential of thiol/disulfide couples is pH-dependent. nih.gov For instance, the potential changes by 59 mV per pH unit for one-electron transfers and 29.5 mV per pH unit for two-electron transfers. nih.gov Therefore, when reporting redox potentials, it is crucial to specify the pH at which the measurement was made. For biological systems, values are typically expressed at a physiological pH of 7.4. nih.govmdpi.com

While specific electrochemical data for this compound is not extensively documented in publicly available literature, the principles governing the electrochemical analysis of similar thiol compounds are directly applicable. The redox potential is calculated using the Nernst equation, based on the measured concentrations of the reduced (thiol) and oxidized (disulfide) forms. nih.gov

Detailed research on related thiol compounds provides a framework for understanding the potential electrochemical behavior of this compound. For example, studies on glutathione (B108866) and cysteine have established methods for determining their redox potentials in various biological fluids. researchgate.netnih.gov These methods often involve derivatization steps followed by separation techniques like HPLC with electrochemical or fluorescence detection. nih.gov

Computational chemistry also offers a valuable alternative for estimating redox potentials, especially when experimental measurements are difficult to obtain due to the high reactivity of the species involved or the complexity of the redox reactions. umn.edu Density Functional Theory (DFT) calculations, for instance, have been used to compute the redox potentials of various organic and inorganic compounds. nih.govresearchgate.net

The table below presents standard redox potentials for various relevant thiol compounds, which can serve as a reference for estimating the redox potential of this compound and its derivatives.

| Compound/Redox Couple | Standard Potential (E₀') at pH 7.4 (mV) | Reference |

| Glutathione (GSSG/2GSH) | -264 | mdpi.com |

| Cysteine (CySS/2Cys) | -250 | nih.gov |

| β-93C thiol group in Hemoglobin | -121 | mdpi.com |

Vi. Emerging Applications and Future Research Directions

Development of Novel Bioconjugation Strategies

Bioconjugation, the chemical linking of two molecules where at least one is a biomolecule, is a cornerstone of modern biotechnology and drug development. rjonco.comthermofisher.com The unique properties of N-(Methyl)mercaptoacetamide, particularly its thiol group, position it as a valuable tool for innovative bioconjugation methodologies.

Researchers have successfully incorporated the mercaptoacetamide functional group into peptoids (oligo-N-substituted glycines) using solid-phase submonomer synthesis. This technique introduces a chemoselective handle into the peptoid structure, allowing for specific ligation reactions. Such strategies are crucial for assembling complex biomolecular structures with high precision and yield. The ability to automate this process using commercially available reagents further enhances its appeal for creating libraries of functionalized peptoids.

Beyond direct ligation, this compound serves as a critical reagent in peptide and protein chemistry. It functions as a mild reducing agent, specifically for methionine sulfoxide (B87167). scbt.com During peptide synthesis and purification, methionine residues can be inadvertently oxidized, which can alter the peptide's structure and function. researchgate.net this compound is used to reverse this oxidation, restoring the native methionine structure, a vital step for ensuring the biological integrity of synthetic peptides and proteins intended for therapeutic or research use. scbt.comresearchgate.net Future research is likely to focus on leveraging the small, hydrophilic nature of this thiol compound to develop new, minimally disruptive tags and linkers for in vivo applications where maintaining the native structure and function of the target biomolecule is paramount. ub.edu

Rational Design of this compound-based Catalysts

The rational design of catalysts focuses on creating molecules that can efficiently control and accelerate chemical reactions. While not typically a catalyst itself, this compound is emerging as a crucial auxiliary agent in the synthesis of advanced catalytic materials, particularly metallic nanocrystals and quantum dots (QDs).

A notable development is the "this compound assisted microwave approach". acs.orgresearchgate.net This method has been employed to synthesize a series of Hafnium (Hf)-doped Zinc Oxide (ZnO) nanocrystals. researchgate.net In this process, this compound likely acts as a capping or stabilizing agent. Its thiol group can coordinate to the surface of the growing nanocrystals, controlling their size, preventing aggregation, and influencing their crystal structure. researchgate.net These physical characteristics are directly linked to the material's electronic and, subsequently, catalytic properties.

This assisted synthesis technique has also been applied to the fabrication of other nanomaterials, demonstrating its versatility. acs.org Future research directions involve the systematic investigation of how this compound and its derivatives influence nanoparticle morphology and surface chemistry. A deeper understanding of these structure-property relationships will enable the rational design of highly efficient and selective catalysts for applications ranging from chemical synthesis to environmental remediation, such as the catalytic oxidation of pollutants. researchgate.net

Advanced Materials Science Applications beyond Polysiloxanes

The application of this compound in materials science is expanding into the realm of advanced functional materials, particularly nanohybrids and quantum dots, extending far beyond its use with polysiloxane polymers.

A key area of application is the synthesis of quantum dots (QDs) for optoelectronic devices. Researchers have utilized an this compound-assisted microwave method to create nanocrystals like Hafnium-doped Zinc Oxide (ZnHfO). researchgate.net This approach allows for precise control over the nanocrystal size and lattice structure, which in turn determines the material's luminescent and electronic properties. researchgate.net The ability to tune these properties is essential for developing next-generation LEDs, solar cells, and sensors. ambeed.comsolubilityofthings.com

Furthermore, the chemical strategies used to functionalize traditional polymers can be adapted for new materials. For instance, the thiol-ene reaction was used to graft N-methylmercaptoacetamide onto a poly(vinylmethyl-co-dimethyl)siloxane backbone. scispace.com This modification transformed the polymer, making it soluble in polar solvents and capable of interacting with and stabilizing gold nanoparticles. scispace.com This same thiol-ene chemistry represents a versatile platform that could be applied to other polymer systems to create novel nanohybrid materials. Future work will likely explore grafting this compound onto different polymer backbones to develop advanced materials for applications in catalysis, diagnostics, and electronics. solubilityofthings.comscispace.com

Interdisciplinary Research with this compound

This compound sits (B43327) at the intersection of chemistry, biology, and medicine, proving to be a valuable scaffold in the development of targeted therapeutics. Its ability to interact with metallic ions in enzyme active sites has made it a focal point of interdisciplinary research, particularly in oncology and infectious disease.

The mercaptoacetamide moiety is a highly effective zinc-binding group (ZBG), a key component of inhibitors designed to target zinc-dependent enzymes. mdpi.comnih.gov This has led to two major research thrusts:

Histone Deacetylase (HDAC) Inhibition: HDACs are a class of enzymes that play a critical role in gene expression, and their dysregulation is linked to cancer and neurodegenerative diseases. mdpi.comnih.gov The mercaptoacetamide group has been incorporated into inhibitor molecules to chelate the zinc ion in the HDAC active site. nih.gov Notably, mercaptoacetamide-based inhibitors show significant selectivity for HDAC6, an isoform involved in protein trafficking and cell migration. mdpi.comnih.gov This selectivity is a major advantage over less specific inhibitors, such as those based on hydroxamic acids, which can cause side effects due to off-target activity and potential mutagenicity. nih.govresearchgate.net The development of these selective inhibitors represents a promising strategy for creating safer, more effective treatments for various cancers and neurodegenerative disorders. nih.gov

Inhibition of Bacterial Virulence Factors: In an effort to combat rising antibiotic resistance, researchers are targeting bacterial virulence factors rather than bacterial growth. researchgate.net Pseudomonas aeruginosa, an opportunistic pathogen, secretes a zinc-dependent metalloprotease called LasB, which is critical for tissue invasion and immune evasion. acs.orgresearchgate.net Scientists have designed and synthesized a class of α-benzyl-N-aryl mercaptoacetamides that act as potent inhibitors of LasB. acs.orgresearchgate.net By neutralizing this key virulence factor, these compounds can reduce the bacterium's pathogenicity, offering a new therapeutic approach that may exert less selective pressure for the development of resistance. researchgate.netresearchgate.net

Table 1: Research on Mercaptoacetamide-Based Enzyme Inhibitors

| Target Enzyme/Process | Compound Class | Key Research Finding | Reference(s) |

|---|---|---|---|

| Histone Deacetylase 6 (HDAC6) | Mercaptoacetamide-based inhibitors | Serve as a selective zinc-binding group (ZBG), offering a promising alternative to less specific and potentially mutagenic hydroxamate-based inhibitors for cancer and neurodegenerative disease therapy. | mdpi.comnih.govresearchgate.net |

| HDAC Isoform Selectivity | Amino acid-bearing biphenyl (B1667301) mercaptoacetamides | These compounds preferentially inhibit HDAC6 over other isoforms like HDAC1, 2, and 10, demonstrating tunable selectivity. | nih.gov |

| Bacterial Virulence (LasB) | N-Aryl mercaptoacetamides | Inhibit the LasB virulence factor from P. aeruginosa, restoring the activity of antibiotics like imipenem (B608078) and offering a multi-target approach against resistance and virulence. | researchgate.net |

| Bacterial Virulence (LasB) | α-Benzyl-N-aryl mercaptoacetamides | Structure-based design led to potent and selective LasB inhibitors that reduce bacterial pathogenicity and increase survival in in-vivo models. | acs.orgresearchgate.net |

Addressing Current Challenges and Limitations in this compound Research

Despite its promise, the advancement of this compound in various applications faces several challenges that are the focus of ongoing research.

A primary hurdle, particularly in drug development, is achieving the desired potency and selectivity. researchgate.net While mercaptoacetamide-based HDAC inhibitors are often more selective and less genotoxic than their hydroxamic acid counterparts, they sometimes exhibit lower inhibitory potency. nih.govnih.gov A significant research effort is dedicated to modifying the inhibitor's scaffold to enhance binding affinity without compromising the favorable safety profile of the mercaptoacetamide group. researchgate.net

Furthermore, optimizing the pharmacokinetic properties of mercaptoacetamide-based drug candidates remains a key objective. Issues such as limited solubility can hinder a compound's bioavailability and therapeutic efficacy. nih.gov Researchers are exploring strategies, such as the introduction of hydrophilic or heterocyclic moieties into the molecular structure, to improve these drug-like properties. nih.gov In materials science, while initial applications are promising, the scope of research is still relatively narrow. A significant opportunity exists to explore the use of this compound in a broader range of polymers and inorganic nanomaterials to unlock new functionalities.

Q & A

Q. What are the recommended synthetic routes and characterization methods for N-(Methyl)mercaptoacetamide?

this compound is synthesized via condensation reactions, such as reacting mercaptoacetamide with imidic ester hydrochlorides, followed by tautomerization . Characterization involves nuclear magnetic resonance (NMR) for structural confirmation, mass spectrometry (e.g., electrospray ionization) for molecular weight verification, and elemental analysis for purity assessment. Physical properties like density (1.19 g/mL at 20°C) and melting point (58°C) are critical for quality control .

Q. How can this compound be quantified in biological matrices?

Gas chromatography-mass spectrometry (GC-MS) is a robust method. Sample preparation includes derivatization steps to enhance volatility, such as reacting this compound with α,β-unsaturated amino acids for detection via electrospray ionization. Calibration curves using deuterated internal standards improve accuracy, while within-day and day-to-day precision (RSD <10%) ensure reproducibility .

Advanced Research Questions

Q. What experimental strategies validate this compound as a selective HDAC6 inhibitor?

In vitro enzyme assays using recombinant HDAC isoforms (e.g., HDAC1, HDAC6) are performed to determine IC50 values. For example, mercaptoacetamide-based inhibitors exhibit nanomolar potency (IC50 ~50 nM) against HDAC6 with >100-fold selectivity over other isoforms. Western blot analysis of α-tubulin acetylation in MM1.S cells confirms target engagement and dose-dependent activity . Computational docking studies reveal hydrogen bonding between the mercaptoacetamide sulfur/oxygen atoms and the HDAC6 catalytic zinc ion, explaining selectivity .

Q. How does structural modification of this compound derivatives enhance metallo-β-lactamase (MBL) inhibition?

Structure-activity relationship (SAR) studies focus on aryl substituents and α-side chains. For example, 3,4-dichlorophenyl derivatives show 4-fold higher MBL (NDM-1) inhibition than methoxy-substituted analogs. FRET-based assays using fluorescent substrates (e.g., Bocillin FL) quantify inhibition. Co-administration with imipenem reduces MIC values against Klebsiella pneumoniae by 8–16-fold, confirming synergy .

Q. How do researchers address contradictory data on the selectivity of mercaptoacetamide-based inhibitors across enzyme targets?

Cross-screening against off-target metalloenzymes (e.g., carbonic anhydrase, angiotensin-converting enzyme) and human cell toxicity assays (e.g., HEK293 viability) are critical. For instance, mercaptoacetamides targeting MBLs exhibit <10% inhibition at 100 µM against nine human off-targets, supporting selectivity. Parallel HDAC6 and MBL assays under identical buffer conditions (e.g., Tris-HCl, pH 8.0) minimize experimental variability .

Q. What methodologies assess the mutagenic potential of mercaptoacetamide zinc-binding groups (ZBGs)?

Ames fluctuation tests using Salmonella typhimurium strains (TA98, TA100) are employed. Mercaptoacetamide derivatives (5–100 µM) show no significant mutagenicity compared to positive controls (e.g., sodium azide), confirming safety advantages over hydroxamic acids .

Q. How is this compound applied in derivatization for mass spectrometry-based detection of unsaturated amino acids?

Derivatization involves incubating α,β-unsaturated amino acids with this compound in 0.1 M ammonium acetate (pH 5) for 15 days. The thiol group reacts with unsaturated bonds, enabling detection via electrospray ionization mass spectrometry with enhanced sensitivity (LOD ~1 pmol) .

Q. What role does this compound play in nanomaterial synthesis?

It acts as a capping agent in microwave-assisted synthesis of Zn1-xHfxO nanocrystals. By controlling molar ratios (0 ≤ x ≤ 0.1), crystallite sizes (15–20 nm) and photoluminescence properties are tuned. Raman spectroscopy confirms lattice distortion, while XRD validates wurtzite structure retention .

Methodological Notes

- Data Contradictions : Discrepancies in enzyme selectivity are resolved using orthogonal assays (e.g., SPR for binding kinetics vs. functional enzymatic assays).

- Quality Control : Batch-to-batch variability in synthesis is minimized via HPLC purification (>98% purity) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.